阿达帕林-d3

描述

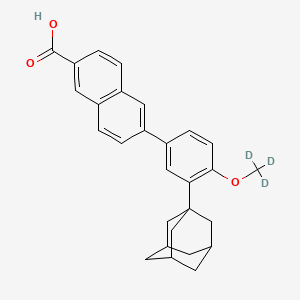

Adapalene D3 is a synthetic retinoid commonly used in the treatment of moderate to severe acne vulgaris . It is a third-generation retinoid and a deuterium-labeled derivative of adapalene . The D3 in the name refers to the three deuterium atoms that have been substituted for three hydrogen atoms in the molecule .

Synthesis Analysis

Adapalene is a highly lipophilic compound, synthesized from naphthoic acid derivative . It is soluble in dimethyl sulfoxide (DMSO) and tetrahydrofuran, sparingly soluble in methanol and ethanol, and practically insoluble in water .Molecular Structure Analysis

Adapalene-d3 is the deuterium labeled Adapalene . It is a potent RAR agonist, with AC50s of 2.3 nM, 9.3 nM, and 22 nM for RARβ, RARγ, RARα, respectively .Chemical Reactions Analysis

Adapalene is a stable naphthoic acid derivative with potent retinoid pharmacology, controlling cell proliferation and differentiation . In addition, it has significant anti-inflammatory action . The nuclear gene transcription factors RARβ and RARγ mediate the retinoid activity of adapalene .Physical And Chemical Properties Analysis

Adapalene-d3 has a molecular formula of C28H28O3 and a molecular weight of 415.5 g/mol . It is white in color . Its melting point is >300°C and it is slightly soluble in chloroform and DMSO when heated .科学研究应用

Acne Treatment

Adapalene (ADP) is a representative of the third retinoids generation and is successfully used in first-line acne treatment . It binds to retinoic acid nuclear receptors and has known comedolytic, anti-inflammatory, antiproliferative, and immunomodulatory effects .

Treatment of Dermatological Diseases

Apart from acne vulgaris, Adapalene has been found to be effective in the treatment of several other dermatological diseases . Its safety profile is an advantage over other retinoids .

Photoaging Treatment

Adapalene has shown potential in the treatment of photoaging . This is a significant development as it expands the scope of Adapalene’s applications beyond acne treatment .

Potential Cancer Treatment

Adapalene could be a valuable therapeutic drug in the treatment of several types of cancer . This is a promising area of research that could lead to new cancer treatments .

Treatment of Neurodegenerative Diseases

Some neurodegenerative diseases could potentially be treated with Adapalene, provided a suitable formulation for intravenous administration is developed .

Antibacterial Activity

An analogue of Adapalene has proven antibacterial activity against methicillin-resistant Staphylococcus aureus . This opens up a new avenue for the use of Adapalene in combating bacterial infections .

Combination Therapies

Adapalene is more effective when used in combination with other active substances . New topical combinations with Adapalene include ketoconazole (antifungal), mometasone furoate (anti-inflammatory corticosteroid), nadifloxacin (fluoroquinolone), and alpha and beta hydroxy acids .

Potential Treatment for Multiple Myeloma and Leukemia

Adapalene has shown potential as a treatment for multiple myeloma and leukemia . In silico, in vitro, and in vivo investigations have been conducted on Adapalene as a repurposed third-generation retinoid against these diseases .

安全和危害

未来方向

Adapalene has not been exploited yet to its full biological potential . It could be a valuable therapeutic drug in the treatment of several types of cancer . Additionally, some neurodegenerative diseases could be treated with a suitable formulation for intravenous administration . The antibacterial activity against methicillin-resistant Staphylococcus aureus of an analogue of Adapalene has been proven .

属性

IUPAC Name |

6-[3-(1-adamantyl)-4-(trideuteriomethoxy)phenyl]naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCDAPDGXCYOEH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adapalene-d3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)

![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)